3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid
Description
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Properties
IUPAC Name |
[3-nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BN2O5/c17-13(15-11-4-2-1-3-5-11)9-6-10(14(18)19)8-12(7-9)16(20)21/h1-8,18-19H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBBPOZKRURPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661232 | |
| Record name | [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-91-1 | |
| Record name | [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid (CAS: 871332-91-1): Synthesis, Reactivity, and Applications in Modern Drug Discovery
This document provides a comprehensive technical overview of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid, a sophisticated chemical building block of significant interest to researchers in medicinal chemistry, organic synthesis, and drug development. We will delve into its core properties, provide validated protocols for its synthesis and key reactions, and explore its strategic applications, particularly in the construction of enzyme inhibitors and targeted protein degraders.
Introduction: A Multifunctional Building Block
3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid is a meticulously designed trifunctional molecule. Its utility stems from the orthogonal reactivity of its three key moieties: the boronic acid, the nitro group, and the phenylurea structure.
-
Boronic Acid: This group is the cornerstone of its synthetic value, serving as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules and biaryl drug scaffolds.[1][2]
-
Phenylurea Moiety: The urea linkage is a critical pharmacophore in numerous approved drugs.[3] It is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets like enzyme active sites.[4] Its inclusion in this building block provides a direct route to incorporating this valuable feature.
-
Nitro Group: The electron-withdrawing nitro group modulates the electronic properties of the aromatic ring. More importantly, it serves as a latent amino group, which can be unmasked via chemical reduction to provide an additional point for diversification and conjugation.[5]
The strategic placement of these groups makes this compound an exceptionally valuable reagent, particularly for constructing libraries of complex molecules for high-throughput screening and for developing targeted therapies such as PROTACs (Proteolysis Targeting Chimeras), where it is classified as a protein degrader building block.[6]
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical properties is critical for its effective use and storage. The key properties of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 871332-91-1 | [6][7] |
| Molecular Formula | C₁₃H₁₁BN₂O₅ | [6] |
| Molecular Weight | 286.05 g/mol | [7] |
| Purity | ≥ 96% (Typical) | [6] |
| Synonym | (3-Nitro-5-(phenylcarbamoyl)phenyl)boronic acid | [7] |
| Storage | Sealed in dry, 2-8°C | [7] |
Expected Spectral Characteristics
For structural verification, the following spectral data are anticipated:
-
¹H NMR: Signals corresponding to protons on the two distinct aromatic rings. The protons on the central nitrophenyl ring will appear as distinct singlets or doublets. The N-H protons of the urea will be visible, typically as broad singlets, and their chemical shift may vary with solvent and concentration. Protons of the B(OH)₂ group are often broad and may exchange with D₂O.
-
¹³C NMR: Resonances for all 13 carbon atoms, including the carbonyl carbon of the urea group (typically δ > 160 ppm) and the carbon atom bearing the boronic acid group (which can be broad).
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1640-1680 cm⁻¹), asymmetric and symmetric stretching of the NO₂ group (around 1530 and 1350 cm⁻¹), and B-O stretching.
-
Mass Spectrometry (ESI-MS): An accurate mass measurement confirming the molecular formula C₁₃H₁₁BN₂O₅, with a prominent [M-H]⁻ or [M+H]⁺ ion.
Synthesis and Purification
The most logical and efficient synthesis of the title compound involves the reaction of an amine precursor with phenyl isocyanate to form the urea linkage. This is a robust and high-yielding transformation widely used in organic chemistry.[8][9]
Synthetic Strategy
The core principle is the nucleophilic attack of the amino group of 3-amino-5-nitrophenylboronic acid on the electrophilic carbonyl carbon of phenyl isocyanate. The reaction proceeds rapidly and often exothermically, typically without the need for a catalyst. The choice of a non-protic solvent is crucial to prevent the unwanted reaction of the highly reactive isocyanate with the solvent.
Caption: Synthetic pathway for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system. Successful formation of the product is indicated by the precipitation of a solid upon reaction completion and can be confirmed by TLC and subsequent analytical characterization.
-
Materials & Setup:
-
3-Amino-5-nitrophenylboronic acid (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
-
Procedure:
-
Step 1 (Dissolution): To the round-bottom flask, add 3-amino-5-nitrophenylboronic acid. Add anhydrous THF (approx. 0.1 M concentration) and stir under an inert atmosphere until the solid is fully dissolved or a fine suspension is formed.
-
Rationale: An inert atmosphere is critical to prevent phenyl isocyanate from reacting with atmospheric moisture to form diphenylurea, a common and difficult-to-remove byproduct.
-
-
Step 2 (Reagent Addition): Slowly add phenyl isocyanate dropwise to the stirring solution at room temperature over 5-10 minutes.
-
Rationale: Phenyl isocyanate is highly reactive. A slow, controlled addition prevents a rapid exotherm and minimizes side reactions. A slight excess (1.05 eq) ensures full consumption of the starting amine.
-
-
Step 3 (Reaction): Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 1-3 hours, often indicated by the formation of a precipitate as the product is less soluble than the starting materials.
-
Step 4 (Isolation): Once the starting amine is consumed (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Step 5 (Purification): Triturate the resulting solid residue with a non-polar solvent like diethyl ether or hexanes to remove any unreacted phenyl isocyanate and diphenylurea byproduct. Filter the solid, wash with additional cold diethyl ether, and dry under vacuum.
-
Rationale: The product has significantly lower solubility in non-polar solvents compared to the key impurities, allowing for a simple and effective purification by trituration/filtration. For higher purity, recrystallization or column chromatography may be employed.
-
-
Core Reactivity and Synthetic Utility
The true power of this reagent lies in its application in subsequent synthetic steps, primarily through the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[1] It involves the palladium-catalyzed reaction between an organoboron compound (like our title compound) and an organohalide or triflate.[2][10]
Caption: A typical experimental workflow for a Suzuki coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling with a generic aryl bromide. Optimization of catalyst, base, and solvent may be required for challenging substrates.
-
Materials & Setup:
-
3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid (1.2 eq)
-
Aryl bromide or iodide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or sealed vial, condenser, inert atmosphere setup.
-
-
Procedure:
-
Step 1 (Assembly): To the reaction vessel, add the boronic acid, aryl halide, base, and palladium catalyst.
-
Rationale: An excess of the boronic acid is often used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.
-
-
Step 2 (Degassing): Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Add the degassed solvent system via syringe.
-
Rationale: Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvent is a critical step for reproducibility and high yields.
-
-
Step 3 (Reaction): Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the aryl halide is consumed (typically 4-24 hours).
-
Step 4 (Workup): Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Step 5 (Purification): Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
-
Reduction of the Nitro Group
The nitro group can be readily converted to a primary amine, opening a new avenue for molecular elaboration.
-
Protocol Outline: The reduction can be achieved under various conditions. A common and clean method is catalytic hydrogenation.
-
Reagents: Product from a Suzuki coupling, Palladium on carbon (Pd/C, 10 wt%), Hydrogen (H₂) gas, Solvent (Methanol or Ethanol).
-
Procedure: Dissolve the nitro-containing compound in the solvent, add the Pd/C catalyst, and subject the mixture to an atmosphere of H₂ (from a balloon or a Parr hydrogenator) with stirring until the reaction is complete. Filter through Celite to remove the catalyst and concentrate to yield the amine.
-
Applications in Drug Discovery and Chemical Biology
The unique combination of functionalities in 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid makes it a high-value asset in the development of novel therapeutics.
Scaffold for Enzyme Inhibitors
Boronic acids are known to act as reversible covalent inhibitors of serine proteases and other enzymes by forming a stable tetrahedral adduct with a catalytic serine residue.[11] The urea moiety is adept at forming specific hydrogen bond networks within an enzyme's active site. This compound is therefore an ideal starting point for synthesizing inhibitors for targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in metabolic syndrome.[12][13] Several potent 11β-HSD1 inhibitors are bi-aryl amides or ureas prepared via Suzuki coupling, a strategy for which this reagent is perfectly suited.[14]
Building Block for Targeted Protein Degraders (PROTACs)
Perhaps the most cutting-edge application is its use as a building block for PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound provides a rigid, functionalized core that can be elaborated into a complete PROTAC molecule.
Caption: Conceptual role in constructing a PROTAC.
The Suzuki coupling handle allows for the attachment of a linker and E3 ligase ligand, while the rest of the molecule can be modified to serve as, or be attached to, the target protein ligand.
Handling, Storage, and Safety
As a responsible scientist, proper handling and storage are paramount to ensuring both experimental success and personal safety.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under a dry atmosphere to prevent hydrolysis of the boronic acid, which can exist in equilibrium with its anhydride form (boroxine).[7]
-
Safety: Based on data for the compound and structurally related nitrophenylboronic acids, the following hazards are identified:[7][15]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[15]
-
Conclusion
3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid is far more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its pre-installed urea pharmacophore, versatile Suzuki coupling handle, and latent amino functionality provide an efficient and modular platform for accessing complex molecular architectures. Its demonstrated relevance in building blocks for enzyme inhibitors and targeted protein degraders positions it as a key player in the ongoing quest for novel and more effective therapeutics. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this valuable compound in their own discovery programs.
References
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Chem-Impex. 3-Carboxy-5-nitrophenylboronic acid. Available at: [Link]
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SLS. 3-Nitrophenylboronic acid, >=97% | 325104-5G | SIGMA-ALDRICH. Available at: [Link]
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Wikipedia. 3-Amino-5-nitrosalicylic acid. Available at: [Link]
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MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
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A2Z Chemical. 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid, min 96%, 100 grams. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Bridging Synthesis and Application: The Role of 3-Carboxy-5-nitrophenylboronic Acid in Pharmaceutical Development. Available at: [Link]
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PubChem. 3-Nitrophenylboronic Acid. Available at: [Link]
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PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
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PubMed. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Available at: [Link]
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New Journal of Chemistry (RSC Publishing). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
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ResearchGate. Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF. Available at: [Link]
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AUB ScholarWorks. of the reaction between. Available at: [Link]
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MDPI. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Phenylboronic acid. Available at: [Link]
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AOBChem. 3-(N,N-Diethylaminocarbonyl)-5-nitrophenylboronic acid. Available at: [Link]
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PMC - PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]
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Capot Chemical. MSDS of 3-Nitro-5-carboxyphenylboronic acid. Available at: [Link]
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bioRxiv. Inhibition of the glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 drives concurrent 11-oxygenated andr. Available at: [Link]
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NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
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PubMed. Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV. Available at: [Link]
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Endocrine Abstracts. 11β-hydroxysteroid dehydrogenase type 1 inhibition unmasks multiple pathways that may mitigate the adverse effects of prescribed prednisolone. Available at: [Link]
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A Technical Guide to Phenylaminocarbonyl Nitrophenylboronic Acids: Design, Synthesis, and Applications in Advanced Molecular Sensing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylaminocarbonyl nitrophenylboronic acids represent a sophisticated and largely untapped class of synthetic receptors. By strategically integrating the diol-binding capability of boronic acids with the modulating effects of a nitro group and a phenylurea linker, these molecules offer a versatile scaffold for developing next-generation sensors and molecular probes. The electron-withdrawing nature of the nitrophenyl moiety is critical for tuning the boronic acid's pKa, enabling reversible diol binding under physiological conditions. The phenylaminocarbonyl (phenylurea) linker provides a rigid, synthetically versatile handle for conjugating signaling units, such as fluorophores, and can influence the binding pocket's microenvironment through hydrogen bonding. This guide provides a comprehensive overview of the rationale behind this molecular design, detailed synthetic pathways, and a thorough exploration of their potential applications, with a primary focus on continuous glucose monitoring. We present detailed, field-proven protocols and a forward-looking perspective on the challenges and future directions for this promising class of compounds.
The Architectural Rationale: Deconstructing Phenylaminocarbonyl Nitrophenylboronic Acids
The potential of this compound class lies in the synergistic interplay of its three core components: the nitrophenylboronic acid (the recognition element), the aminocarbonyl linker (the structural scaffold), and the terminal phenyl group (the functionalization point).
-
1.1 The Recognition Element: Nitrophenylboronic Acid: The boronic acid group (-B(OH)₂) is the workhorse of saccharide recognition, capable of forming reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as glucose.[1][2] However, the pKa of unsubstituted phenylboronic acid is approximately 8.8, meaning it is predominantly in the inactive, neutral trigonal form at physiological pH (~7.4).[3] The incorporation of a strongly electron-withdrawing nitro group (-NO₂) is a critical design choice. This group lowers the boronic acid's pKa, increasing the population of the sp³-hybridized, anionic boronate form that is active for diol binding in a neutral pH environment.[4] This pH modulation is fundamental to creating sensors that can operate effectively in biological fluids.[5]
-
1.2 The Structural Scaffold: The Phenylaminocarbonyl (Phenylurea) Linker: The urea linkage (-NH-CO-NH-) serves multiple crucial roles. Firstly, it provides a synthetically accessible and rigid connection between the recognition element and a potential signaling unit. This rigidity prevents signal loss through conformational flexibility. Secondly, the urea moiety's N-H groups can act as hydrogen bond donors, potentially interacting with the hydroxyl groups of a bound saccharide to enhance binding affinity and selectivity. This linker is formed by reacting an aminophenylboronic acid intermediate with a phenyl isocyanate, a robust and high-yield reaction.
-
1.3 The Functionalization Point: The Terminal Phenyl Group: The second phenyl ring, introduced via phenyl isocyanate, serves as a versatile platform for attaching a reporter group. By choosing a substituted phenyl isocyanate (e.g., one bearing a fluorophore, chromophore, or an electrochemical tag), the diol-binding event at the boronic acid can be transduced into a measurable optical or electronic signal. This modularity allows for the rational design of sensors for various detection modalities.[6]
Core Mechanism: Diol Binding and Signal Transduction
The primary application of phenylaminocarbonyl nitrophenylboronic acids is in molecular sensing, which relies on a well-understood chemical equilibrium.
The sensing mechanism involves the reversible binding of the boronic acid to a diol (e.g., glucose). In an aqueous medium, the boronic acid (a Lewis acid) exists in equilibrium between a neutral, sp²-hybridized trigonal planar state and an anionic, sp³-hybridized tetrahedral boronate state.[2] It is the tetrahedral boronate form that actively binds with diols to form a cyclic boronate ester.[1]
This binding event alters the electronic properties of the entire molecule. If a fluorophore is attached to the scaffold, this electronic change can modulate its fluorescence output through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[6]
-
In a PET-based sensor: The nitrogen atom of the urea linker or an attached fluorophore can donate a lone pair of electrons to the excited state fluorophore, quenching its fluorescence (signal "OFF"). When the boronic acid binds glucose, the boron center becomes more electron-rich in its tetrahedral state. This change can inhibit the PET process, restoring fluorescence (signal "ON").
The diagram below illustrates this fundamental equilibrium and binding event.
Caption: General synthetic workflow for phenylaminocarbonyl phenylboronic acids.
Potential Applications in Sensing and Diagnostics
The modular nature of this scaffold makes it a prime candidate for several high-impact applications.
Continuous Glucose Monitoring
The most promising application is in the development of fluorescent sensors for continuous glucose monitoring (CGM), potentially for use in contact lenses or subcutaneous implants. [7]By attaching a fluorophore to the terminal phenyl ring, the binding of glucose can trigger a measurable change in fluorescence intensity or wavelength. The lowered pKa of the nitrophenylboronic acid is essential for operation in physiological fluids like tear film or interstitial fluid. [5][7]
Detection of Other Biologically Important Diols
Beyond glucose, these sensors could be tuned to detect other cis-diol-containing molecules of clinical significance, such as:
-
Catecholamines: Neurotransmitters like dopamine and epinephrine.
-
Glycated Hemoglobin (HbA1c): A key biomarker for long-term glycemic control in diabetics.
-
Sialic Acids: Terminal saccharides on cell surface glycoproteins that are often overexpressed in cancer cells, offering a potential tool for cancer cell labeling and diagnostics. [1]
Building Blocks for Advanced Materials
These molecules can also serve as functional monomers for the creation of "smart" materials. For example, they can be incorporated into hydrogels that swell or shrink in response to glucose concentrations. [8]Such materials have significant potential for use in glucose-responsive insulin delivery systems, creating a closed-loop artificial pancreas.
Table 1: Physicochemical Properties of Key Precursors
| Compound | Formula | Molecular Weight ( g/mol ) | pKa | Reference |
| 3-Nitrophenylboronic Acid | C₆H₆BNO₄ | 166.93 | ~7.2 (estimated) | [4] |
| 3-Aminophenylboronic Acid | C₆H₈BNO₂ | 136.94 | pKa1: 4.46, pKa2: 8.81 | [3] |
(Note: The pKa of 3-nitrophenylboronic acid is estimated to be lower than that of unsubstituted phenylboronic acid due to the electron-withdrawing nitro group. The two pKa values for 3-aminophenylboronic acid correspond to the anilinium ion and the boronic acid proton, respectively.)
Experimental Protocols
The following protocols provide detailed, actionable steps for the synthesis and application of these compounds.
Protocol: Synthesis of 3-((Phenylcarbamoyl)amino)phenylboronic Acid
-
Rationale: This two-step protocol first reduces the nitro group to an amine, which is then acylated to form the urea linkage. Iron powder is a cost-effective and efficient reducing agent for this transformation. Tetrahydrofuran (THF) is chosen as the solvent for the second step due to its aprotic nature, which prevents reaction with the highly reactive isocyanate.
Step 1: Synthesis of 3-Aminophenylboronic Acid (3-APBA) [3]1. To a round-bottom flask, add 3-nitrophenylboronic acid (1.0 eq.), iron powder (5.0 eq.), and hexafluoroisopropanol (HFIP) (10.0 eq.). 2. Stir the mixture to create a suspension. 3. Slowly add 2N aqueous hydrochloric acid (HCl) dropwise to the flask. 4. Allow the reaction to stir at room temperature for 30-60 minutes, monitoring by TLC until the starting material is consumed. 5. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). 6. Extract the aqueous layer three times with ethyl acetate. 7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 8. Purify the crude product by silica gel column chromatography to yield 3-aminophenylboronic acid.
Step 2: Synthesis of 3-((Phenylcarbamoyl)amino)phenylboronic Acid
-
Dissolve the purified 3-aminophenylboronic acid (1.0 eq.) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add phenyl isocyanate (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, add water to the reaction to precipitate the product.
-
Filter the resulting solid, wash with a small amount of cold water, and then diethyl ether to remove any unreacted phenyl isocyanate.
-
Dry the solid product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: General Procedure for Fluorescent Glucose Sensing
-
Rationale: This protocol describes a general method for evaluating a fluorescent sensor based on the phenylaminocarbonyl nitrophenylboronic acid scaffold (assuming a fluorophore is attached). A phosphate buffer is used to maintain a stable physiological pH. The fluorescence intensity is measured before and after the addition of glucose, with the change in signal correlating to the analyte concentration.
-
Prepare a stock solution (e.g., 1 mM) of the fluorescent sensor in a suitable solvent like DMSO.
-
Prepare a working solution of the sensor (e.g., 10 µM) in a phosphate buffer solution (PBS, pH 7.4).
-
Prepare a series of glucose standards of known concentrations in the same PBS buffer.
-
In a 96-well plate or a cuvette, place an aliquot of the sensor working solution.
-
Measure the baseline fluorescence intensity (F₀) at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Add a known concentration of the glucose standard to the well/cuvette and mix thoroughly.
-
Incubate for a short period (e.g., 5-10 minutes) to allow the binding equilibrium to be reached.
-
Measure the new fluorescence intensity (F).
-
Repeat for each glucose concentration to generate a calibration curve (F/F₀ vs. [Glucose]).
-
The sensor's performance, including its detection limit and dynamic range, can be determined from this curve.
Future Outlook and Challenges
While the phenylaminocarbonyl nitrophenylboronic acid scaffold holds immense promise, several challenges must be addressed to translate its potential into practical applications.
-
Selectivity: Boronic acids inherently bind more strongly to fructose than glucose. While strategies like creating diboronic acid sensors have improved glucose selectivity, further structural modifications to the linker and substitution on the phenyl rings will be needed to optimize this for CGM applications. [9]* Water Solubility: Arylboronic acids can suffer from poor aqueous solubility. Future work should focus on incorporating water-solubilizing groups (e.g., sulfonates, quaternary ammonium salts) onto the scaffold without compromising its binding or signaling capabilities.
-
In Vivo Stability: The long-term stability of boronic acids in complex biological environments needs thorough investigation, particularly their susceptibility to oxidation or enzymatic degradation.
Despite these hurdles, the rational design principles outlined in this guide provide a robust framework for innovation. The modularity of the synthesis allows for the creation of large libraries of sensors for screening, and advancements in computational chemistry can aid in predicting binding affinities and optimizing molecular geometry. As our ability to engineer molecules with precision continues to grow, phenylaminocarbonyl nitrophenylboronic acids are poised to become a cornerstone in the development of advanced diagnostics and smart therapeutics.
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The Ascendance of Boronic Acids in Medicinal Chemistry: A Technical Guide
Foreword: The Boron Renaissance
For many years, the element boron was relegated to the periphery of medicinal chemistry, often viewed with suspicion regarding its potential toxicity. However, the paradigm has shifted dramatically. The unique electronic properties of the boron atom, particularly within the boronic acid functional group, have unlocked novel mechanisms of action and provided solutions to long-standing challenges in drug design. This guide serves as an in-depth exploration of boronic acids, intended for researchers, scientists, and drug development professionals who seek to understand and harness the power of this versatile pharmacophore. We will delve into the fundamental chemistry, explore its application in clinically approved drugs, provide practical insights into synthesis, and discuss the future landscape of boron-based therapeutics.
The Fundamental Chemistry of Boronic Acids: More Than Just a Lewis Acid
At its core, a boronic acid is an organoboron compound characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[1] This seemingly simple arrangement gives rise to a rich and nuanced chemical behavior that is central to its utility in medicinal chemistry.
The Trigonal-Tetrahedral Equilibrium: A Dynamic Duality
A key feature of boronic acids is their Lewis acidity, stemming from the vacant p-orbital on the boron atom.[1] In aqueous solution, boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon accepting a hydroxide ion.[2]
Caption: Equilibrium of a boronic acid between its trigonal and tetrahedral forms.
The pKa of most boronic acids is around 9, meaning that at physiological pH (~7.4), they predominantly exist in the neutral, trigonal form.[3] However, the formation of tetrahedral boronate complexes with biological nucleophiles can occur at physiological pH.[3] This dynamic equilibrium is fundamental to their mechanism of action, allowing for reversible covalent interactions with biological targets.[4]
Interactions with Biological Nucleophiles
The electrophilic nature of the boron atom in the trigonal state makes it susceptible to nucleophilic attack by electron-rich functional groups commonly found in biological macromolecules. Boronic acids are particularly known for their ability to form reversible covalent bonds with the hydroxyl groups of serines, threonines, and sugars, as well as with the amino groups of amino acids.[1][3] This ability to form stable yet reversible adducts is a cornerstone of their application as enzyme inhibitors.
Mechanism of Action: The "Warhead" in Action
The boronic acid moiety is often referred to as a "warhead" in drug design, as it directly participates in the inhibition of enzyme activity. Its primary targets are serine and threonine proteases, a class of enzymes crucial in many physiological and pathological processes.
Inhibition of Serine Proteases
Serine proteases utilize a catalytic triad, including a highly reactive serine residue, to hydrolyze peptide bonds. Boronic acid inhibitors act as transition-state analogs, mimicking the tetrahedral intermediate formed during catalysis.[5] The boron atom is attacked by the hydroxyl group of the active site serine, forming a stable, tetrahedral boronate adduct.[6] This effectively blocks the enzyme's active site and prevents substrate binding and turnover.
Caption: Mechanism of serine protease inhibition by a boronic acid.
The Proteasome: A Prime Target
The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation and apoptosis.[7] Its catalytic core, the 20S proteasome, contains threonine-based active sites. The discovery that boronic acids could potently and selectively inhibit the proteasome was a landmark achievement in cancer therapy.
Bortezomib (Velcade®) , the first-in-class proteasome inhibitor, is a dipeptide boronic acid.[3] Its boronic acid "warhead" forms a covalent, yet reversible, bond with the N-terminal threonine residue in the chymotrypsin-like active site of the 20S proteasome.[8][9] This inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.[7] The crystal structure of bortezomib bound to the yeast 20S proteasome has provided a detailed understanding of this interaction at the atomic level.[9]
Boronic Acid Drugs in the Clinic: From Bench to Bedside
The success of bortezomib paved the way for the development of a new generation of boron-containing drugs. Several have now received FDA approval and are making a significant impact in the treatment of various diseases.
| Drug Name (Brand Name) | Chemical Class | Primary Indication(s) | Mechanism of Action | FDA Approval Year | Reference |
| Bortezomib (Velcade®) | Dipeptide boronic acid | Multiple Myeloma, Mantle Cell Lymphoma | Reversible inhibitor of the 26S proteasome | 2003 | [3] |
| Ixazomib (Ninlaro®) | Dipeptide boronic acid | Multiple Myeloma | Reversible inhibitor of the 26S proteasome (oral) | 2015 | [10] |
| Vaborbactam (in Vabomere®) | Cyclic boronic acid | Complicated Urinary Tract Infections | β-lactamase inhibitor | 2017 | [10] |
| Tavaborole (Kerydin®) | Benzoxaborole | Onychomycosis (toenail fungal infection) | Inhibitor of fungal leucyl-tRNA synthetase | 2014 | [10] |
| Crisaborole (Eucrisa®) | Benzoxaborole | Atopic Dermatitis | Phosphodiesterase-4 (PDE4) inhibitor | 2016 | [10] |
Proteasome Inhibitors: Bortezomib and Ixazomib
Bortezomib and the orally bioavailable ixazomib have revolutionized the treatment of multiple myeloma.[3][10] Their efficacy stems from the induction of apoptosis in malignant plasma cells.
Comparative In Vitro Activity of Bortezomib and Ixazomib in Cancer Cell Lines:
| Cell Line | Cancer Type | Bortezomib IC₅₀ (nM) | Ixazomib IC₅₀ (nM) | Reference |
| A549 | Non-small cell lung cancer | 45 | 2000 | [11] |
| CCD-19 Lu | Normal lung fibroblast | 160 | 10000 | [11] |
| ALL (mean) | Acute Lymphoblastic Leukemia | 4.5 ± 1 | 24 ± 11 | [12] |
| AML (mean) | Acute Myeloid Leukemia | 11 ± 4 | 30 ± 8 | [12] |
Note: IC₅₀ values can vary depending on the experimental conditions.
Vaborbactam: Combating Antibiotic Resistance
The rise of antibiotic resistance is a major global health threat. Vaborbactam is a non-β-lactam, cyclic boronic acid-based β-lactamase inhibitor.[10] It is co-formulated with the carbapenem antibiotic meropenem to combat infections caused by carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC). Vaborbactam effectively restores the activity of meropenem against these resistant strains.[13][14]
In Vitro Activity of Meropenem-Vaborbactam against KPC-producing Enterobacteriaceae
| Organism | Meropenem MIC₅₀ (µg/mL) | Meropenem-Vaborbactam MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Meropenem-Vaborbactam MIC₉₀ (µg/mL) | Reference |
| K. pneumoniae | 64 | 0.5 | >64 | 2 | [13] |
| E. coli | 8 | ≤0.06 | 64 | 0.25 | [13] |
| Enterobacter spp. | 32 | 0.25 | >64 | 1 | [13] |
Vaborbactam concentration is fixed at 8 µg/mL.
Synthetic Methodologies: Crafting the Boronic Acid Moiety
The ability to efficiently synthesize a diverse range of boronic acids is crucial for their exploration in medicinal chemistry. Several robust methods have been developed, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone of modern organic synthesis.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[15] Its versatility, mild reaction conditions, and tolerance of a wide range of functional groups have made it an indispensable tool in pharmaceutical synthesis.[16]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF). The addition of water is often crucial for the reaction's success.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Heating and Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Other Synthetic Routes
While the Suzuki-Miyaura reaction is primarily used to couple boronic acids, other methods are employed for their initial synthesis. These include:
-
Reaction of Organometallic Reagents with Borate Esters: Grignard or organolithium reagents react with trialkyl borates, followed by hydrolysis, to yield boronic acids.[17] This is a classical and widely used method.
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of aryl halides or triflates with bis(pinacolato)diboron (B₂pin₂) is a powerful method for synthesizing boronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids.
-
C-H Borylation: Direct borylation of C-H bonds, often catalyzed by iridium or rhodium complexes, represents a more atom-economical approach to boronic acid synthesis.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
Systematic modification of the boronic acid scaffold is essential for optimizing its biological activity. SAR studies focus on understanding how changes in different parts of the molecule affect its potency, selectivity, and pharmacokinetic properties.
For dipeptidyl boronic acid proteasome inhibitors like bortezomib, key areas for modification include:
-
The P1 and P2 residues: The nature of the amino acid side chains at these positions significantly influences the inhibitor's binding affinity and selectivity for the different catalytic sites of the proteasome.[5][18]
-
The N-terminal capping group: This group can be modified to improve properties such as cell permeability and metabolic stability.[18]
A three-dimensional quantitative structure-activity relationship (3D-QSAR) study of bortezomib identified three crucial regions for its interaction with the proteasome: a covalent binding site for the boronic acid, an aromatic ring, and a pyrazinyl group acting as a hydrogen bond acceptor and hydrophobic moiety.[18] This understanding has guided the synthesis of new dipeptide boronic acids with improved potency.[18]
Challenges and Future Directions: The Road Ahead for Boronic Acids
Despite their successes, the development of boronic acid-based drugs is not without its challenges.
-
Stability: The carbon-boron bond can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS).[19] This has led to the development of more stable boronic acid derivatives and prodrug strategies.[9][20] For example, the use of boronic esters can protect the boronic acid moiety until it reaches its target.[9] The formulation of bortezomib as a lyophilized powder with mannitol is a strategy to enhance its stability.[21]
-
Off-Target Effects: The reactivity of the boronic acid group can lead to interactions with other biological nucleophiles, potentially causing off-target effects and toxicity. Careful design and SAR studies are crucial to minimize these effects.
-
Drug Resistance: As with any therapeutic agent, the development of resistance is a concern. For proteasome inhibitors, resistance can arise from mutations in the proteasome subunits or upregulation of efflux pumps.[18]
The future of boronic acids in medicinal chemistry is bright. Ongoing research is focused on:
-
Developing novel boronic acid "warheads" with improved stability and selectivity.
-
Exploring new therapeutic targets for boronic acid inhibitors beyond proteases.
-
Designing innovative prodrug and delivery systems to enhance the therapeutic index of boron-containing drugs.[22]
-
Expanding the application of boronic acids into new therapeutic areas, such as neurodegenerative diseases and inflammatory disorders.
Conclusion
The journey of boronic acids from chemical curiosities to life-saving medicines is a testament to the power of innovative medicinal chemistry. Their unique ability to form reversible covalent bonds with biological targets has provided a powerful tool for enzyme inhibition and has led to the development of a new class of therapeutics. As our understanding of the chemistry and biology of boronic acids continues to grow, we can anticipate the emergence of even more sophisticated and effective boron-based drugs in the years to come.
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Methodological & Application
Application Note: Characterizing 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid as a Reversible, Covalent Inhibitor of Serine Hydrolases
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Boronic acids represent a prominent class of enzyme inhibitors, distinguished by their unique ability to form a reversible, covalent bond with the active site of target enzymes, particularly serine hydrolases.[1][2][3] This application note provides a comprehensive experimental framework for the characterization of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid as an inhibitor of this enzyme class. We delve into the mechanistic principles underpinning boronic acid-based inhibition and present detailed, field-proven protocols for determining key inhibitory parameters such as IC₅₀. The methodologies are centered around a fluorometric assay using Fatty Acid Amide Hydrolase (FAAH), a therapeutically relevant serine hydrolase, as a model system.[4][5][6] This guide is designed to equip researchers with the foundational knowledge and practical steps required to rigorously evaluate this and similar compounds in a drug discovery or chemical biology context.
The Scientific Rationale: Mechanism of Boronic Acid Inhibition
The inhibitory action of boronic acids against serine hydrolases is rooted in their ability to act as transition-state analogues.[1][7] The core of this mechanism involves the electrophilic boron atom, which is attacked by the nucleophilic hydroxyl group of the catalytic serine residue within the enzyme's active site.[8][9] This interaction forms a stable, tetrahedral boronate adduct, effectively mimicking the transient tetrahedral intermediate formed during the normal hydrolysis of a substrate's amide or ester bond.[1][8] This binding is typically reversible, allowing for a dynamic equilibrium between the free enzyme and the enzyme-inhibitor complex.[2][10]
The substituents on the phenyl ring—in this case, the phenylaminocarbonyl and nitro groups—are critical for conferring specificity and potency. They are hypothesized to form non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with adjacent amino acid residues in the active site, thereby anchoring the inhibitor and optimizing the orientation of the boronic acid moiety for covalent bond formation.
Figure 1: Mechanism of Serine Hydrolase Inhibition. The nucleophilic serine hydroxyl in the enzyme's active site attacks the electrophilic boron atom of the inhibitor, forming a reversible, tetrahedral covalent complex that mimics the substrate transition state.
Experimental Design and Protocols
The primary objective is to quantify the inhibitory potency of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid. We will use a continuous, fluorescence-based kinetic assay, which offers high sensitivity and throughput. Fatty Acid Amide Hydrolase (FAAH) serves as an exemplary and clinically relevant serine hydrolase for this protocol.[5][11]
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid | Commercial Vendor | Test Inhibitor |
| Recombinant Human FAAH | Cayman Chemical | Enzyme Source |
| FAAH Fluorometric Substrate (e.g., AMC arachidonoyl amide) | Cayman Chemical | Substrate for activity measurement[12] |
| FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0) | Prepare in-house or kit | Maintains optimal enzyme activity[13] |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | Solvent for inhibitor stock solution |
| 96-well black, flat-bottom microplates | Corning | Low-fluorescence assay plates |
| Multi-channel pipette | Gilson / Eppendorf | Reagent dispensing |
| Fluorescence microplate reader | Tecan / BioTek | Signal detection (Ex: 340-360 nm, Em: 450-465 nm)[12] |
| Positive Control Inhibitor (e.g., URB597, JZL195) | Cayman Chemical | Validates assay performance[13][14] |
Protocol 1: Preparation of Stock Solutions
Causality: Accurate concentration preparation is fundamental to reliable IC₅₀ determination. DMSO is used for its ability to dissolve a wide range of organic compounds. Serial dilutions are necessary to test the inhibitor across a broad concentration range to capture the full dose-response curve.
-
Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid (MW: 286.09 g/mol ) in 100% anhydrous DMSO. For example, dissolve 2.86 mg in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C or -80°C.
-
Serial Dilutions: Prepare a series of intermediate dilutions from the 10 mM stock in DMSO. This is a crucial step to minimize pipetting errors and the effect of DMSO in the final assay. A common approach is a 10-point, 3-fold serial dilution.
-
Enzyme Working Solution: On the day of the experiment, thaw the recombinant FAAH on ice. Dilute the enzyme to the desired working concentration in pre-chilled FAAH Assay Buffer. The final concentration should be determined empirically to yield a robust linear signal within a 15-30 minute assay window.[13]
-
Substrate Working Solution: Dilute the FAAH substrate stock solution in the assay buffer to the final desired concentration. This is often near its Michaelis constant (Kₘ) to ensure sensitivity to competitive and non-competitive inhibitors.[15]
Protocol 2: In Vitro FAAH Inhibition Assay
Trustworthiness: This protocol incorporates multiple controls to ensure the validity of the results. The 'No Enzyme' control accounts for background substrate hydrolysis, while the 'Vehicle Control' (DMSO) establishes the 100% activity level. A positive control inhibitor validates that the assay can detect inhibition.
-
Plate Layout: Design the experiment in a 96-well plate. Include wells for:
-
Blank (Buffer only)
-
No Enzyme Control (Buffer + Substrate)
-
Vehicle Control (Enzyme + Substrate + DMSO)
-
Test Inhibitor (Enzyme + Substrate + serial dilutions of inhibitor)
-
Positive Control Inhibitor
-
-
Inhibitor Pre-incubation:
-
Add 2 µL of your serially diluted inhibitor stock solutions (from Protocol 1, Step 2) or DMSO (for vehicle control) to the appropriate wells.
-
Add 178 µL of FAAH Assay Buffer to all wells.
-
Add 10 µL of the diluted FAAH enzyme working solution to all wells except the 'No Enzyme' control.
-
Mix gently by tapping the plate.
-
Incubate the plate for 15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate Reaction:
-
Add 10 µL of the FAAH substrate working solution to all wells to initiate the enzymatic reaction. The total reaction volume is now 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every 60 seconds for 20-30 minutes.[12]
-
Protocol 3: Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that reduces the enzyme's activity by 50%.
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence signal versus time plot (RFU/min).
-
Normalize Data: Express the reaction rates as a percentage of the vehicle control (100% activity).
-
% Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))
-
-
Non-linear Regression: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in a suitable software package (e.g., GraphPad Prism, R).
-
Report IC₅₀: The software will calculate the IC₅₀ value from the curve fit.
| Inhibitor Conc. (nM) | Log [Inhibitor] | Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | - | 500 | 0 |
| 1 | 0 | 450 | 10 |
| 10 | 1 | 300 | 40 |
| 50 | 1.7 | 255 | 49 |
| 100 | 2 | 150 | 70 |
| 1000 | 3 | 60 | 88 |
Workflow and Data Interpretation
The experimental workflow is designed to be systematic, moving from reagent preparation to robust data analysis.
Figure 2: Experimental Workflow for IC₅₀ Determination. A step-by-step logical flow from reagent preparation to the final calculation of the inhibitor's potency.
A steep dose-response curve suggests a specific mode of inhibition, whereas a shallow curve might indicate non-specific effects or complex binding kinetics. The calculated IC₅₀ value provides a quantitative measure of the inhibitor's potency, which is a critical parameter for comparing different compounds and for guiding further drug development efforts. For boronic acids, which are known to be reversible covalent inhibitors, the IC₅₀ value can be influenced by the pre-incubation time, reflecting the kinetics of covalent bond formation.
References
-
Papp-Wallace, K. M., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 59(7), 3734–3743. Available from: [Link]
-
Zervosen, A., et al. (2012). Synthesis and evaluation of boronic acids as inhibitors of Penicillin Binding Proteins of classes A, B and C. Bioorganic & Medicinal Chemistry, 20(12), 3829-3841. Available from: [Link]
-
Oakwood Chemical. (n.d.). 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid. Retrieved from [Link]
-
Hasaneen, N. A., et al. (2016). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. Journal of Molecular Medicine, 94(8), 949–962. Available from: [Link]
-
Lauria, G., et al. (2022). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 23(21), 13531. Available from: [Link]
-
ResearchGate. (n.d.). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Retrieved from [Link]
-
D'Amico, R., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2781. Available from: [Link]
-
Shigetomi, K., et al. (2018). Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes. Chemistry – An Asian Journal, 13(21), 3244-3250. Available from: [Link]
-
Minkkilä, A., et al. (2008). Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 51(22), 7057-7060. Available from: [Link]
-
Kilaru, A., et al. (2018). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats. Neuropharmacology, 141, 195-206. Available from: [Link]
-
Biovision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
Omeje, K. O., et al. (2023). Enzyme Inhibition and Antibiotics Properties of Six (6) Weeks Stable Chrysophyllum albidum leaf Silver Nano-particles. Sciforum. Available from: [Link]
-
Lentz, C. S., et al. (2016). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS Chemical Biology, 11(12), 3249–3260. Available from: [Link]
-
De Benedetti, S., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 27(19), 6542. Available from: [Link]
-
Omeje, K. O., et al. (2023). Enzyme Inhibition and Antibiotics Properties of Six (6) Weeks Stable Chrysophyllum albidum Leaf Silver Nano-Particles. MDPI. Available from: [Link]
-
Zhu, L., et al. (2020). Structural Basis for the Inhibitor and Substrate Specificity of the Unique Fph Serine Hydrolases of Staphylococcus aureus. ACS Infectious Diseases, 6(10), 2828–2839. Available from: [Link]
-
Adooq Bioscience. (n.d.). FAAH inhibitors. Retrieved from [Link]
-
Chen, Y., et al. (2013). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial Agents and Chemotherapy, 57(1), 172–181. Available from: [Link]
-
Strelow, J. M., et al. (2017). Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. Biochemistry, 56(43), 5731–5735. Available from: [Link]
-
Costa, P., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3077. Available from: [Link]
-
Matteson, D. S. (2008). alpha-Amido boronic acids: a synthetic challenge and their properties as serine protease inhibitors. Tetrahedron, 64(28), 6717-6729. Available from: [Link]
-
ResearchGate. (n.d.). Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. Retrieved from [Link]
-
Szabó, M., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry, 15(2), 488-498. Available from: [Link]
-
Binda, C., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(8), 1937. Available from: [Link]
-
Li, Y., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. Archives of Pharmacal Research, 41(11), 1019-1034. Available from: [Link]
-
ResearchGate. (n.d.). Computational design of serine hydrolases. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Findings on the Multifaceted Functionality of Enzyme Inhibition by Natural Compounds: A Review. Retrieved from [Link]
-
Le, T. B., et al. (2021). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 26(13), 3903. Available from: [Link]
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Application Notes and Protocols: 3-(Phenylaminocarbonyl)-5-nitrophenylboronic Acid in Advanced Drug Delivery Systems
Introduction: A Molecule of Precision for Targeted Therapeutics
In the landscape of targeted drug delivery, 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid emerges as a molecule of significant interest for researchers and drug development professionals. Its unique chemical architecture, featuring a phenylboronic acid moiety, a phenylaminocarbonyl linker, and a nitro group, provides a trifecta of functionalities for creating sophisticated and responsive drug delivery vehicles. The boronic acid group acts as a "smart" targeting ligand, the linker allows for versatile conjugation to various nanoparticle platforms, and the electron-withdrawing nitro group modulates the binding affinity, enhancing the targeting capabilities.
This guide provides an in-depth exploration of the principles and practical applications of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid in drug delivery systems. We will delve into the causality behind experimental choices, provide detailed protocols for nanoparticle formulation and evaluation, and present data in a clear, accessible format. Our objective is to equip researchers with the knowledge and tools to effectively harness the potential of this promising compound in their therapeutic development pipelines.
Core Principle: Exploiting the Tumor Microenvironment through pH-Sensitive Targeting
The primary mechanism underpinning the utility of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid in drug delivery is its ability to selectively interact with sialic acid residues that are overexpressed on the surface of many cancer cells.[1][2] This interaction is mediated by the boronic acid's capacity to form reversible covalent bonds with the cis-diol groups present in sialic acid.[3]
The presence of the nitro group on the phenyl ring is a critical design feature. As an electron-withdrawing group, it increases the Lewis acidity of the boron atom, thereby enhancing the binding affinity for diols.[4] This stronger interaction can lead to more efficient and stable nanoparticle binding to target cells.
Crucially, this binding is pH-dependent. The acidic tumor microenvironment (pH ~6.5) favors the formation of a more stable boronate ester linkage compared to the physiological pH of healthy tissues (pH ~7.4).[3][5] This differential binding provides a mechanism for pH-activated targeting, where the drug delivery system preferentially accumulates and releases its payload in the vicinity of the tumor, minimizing off-target effects.[6][7]
Below is a diagram illustrating the pH-sensitive targeting mechanism.
Caption: Experimental workflow for nanoparticle synthesis and in vitro evaluation.
Data Presentation and Interpretation
Table 1: Physicochemical Characterization of Nanoparticles
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Control (Unfunctionalized) | 120 ± 5 | 0.15 ± 0.02 | -15 ± 2 | 10.2 ± 0.8 | 85.1 ± 3.2 |
| PBA-Functionalized | 135 ± 7 | 0.18 ± 0.03 | -25 ± 3 | 9.8 ± 0.7 | 82.5 ± 2.9 |
Interpretation: The increase in particle size and a more negative zeta potential for the PBA-functionalized nanoparticles can be indicative of successful surface modification. Drug loading and encapsulation efficiency should be comparable to the control to ensure the functionalization process does not compromise the drug-carrying capacity.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in the drug release study, a lack of significant difference in release profiles between pH 7.4 and 6.5 would indicate a failure in achieving pH-responsiveness. Similarly, characterization data that deviates significantly from expected values (e.g., very large particle size, high PDI) would signal a need to revisit and optimize the formulation protocol.
Conclusion and Future Directions
3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid represents a valuable tool for the development of targeted and responsive drug delivery systems. Its unique properties allow for the creation of nanoparticles that can intelligently navigate the biological milieu and deliver their therapeutic payload with enhanced precision. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and expand upon the applications of this versatile molecule. Future work could involve exploring different nanoparticle cores, co-delivery of multiple drugs, and in vivo evaluation of efficacy and biocompatibility in relevant animal models.
References
-
Chem-Impex. (n.d.). 3-Carboxy-5-nitrophenylboronic acid. Retrieved from [Link]
-
RSC Publishing. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Retrieved from [Link]
-
DR-NTU. (n.d.). Drug release using pH-responsive drug delivery system. Retrieved from [Link]
-
RSC Publishing. (n.d.). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
ACS Publications. (2025). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]
-
National Institutes of Health. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. Retrieved from [Link]
-
ACS Publications. (2016). pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. Retrieved from [Link]
-
PubMed. (2016). pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. Retrieved from [Link]
-
ACS Omega. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. Retrieved from [Link]
-
National Institutes of Health. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Retrieved from [Link]
-
RSC Publishing. (n.d.). Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. Retrieved from [Link]
-
National Institutes of Health. (2020). pH-Sensitive Biomaterials for Drug Delivery. Retrieved from [Link]
-
ACS Publications. (2021). Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. Retrieved from [Link]
-
Theranostics. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Boronic acid-functionalized Fe3O4 nanoparticles for activity-preserved enrichment of low-abundance bacteria from real samples. Retrieved from [Link]
-
PubMed. (2023). Synthesis, properties, and applications of a polyampholyte hydroxypropyl chitosan derivative with the phenylboronic acid functional group. Retrieved from [Link]
-
RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]
-
ResearchGate. (2025). pH Sensitive Drug Delivery Systems: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers. Retrieved from [Link]
-
MDPI. (n.d.). Stimuli-Responsive Boron-Based Materials in Drug Delivery. Retrieved from [Link]
-
ResearchGate. (2025). Boronic acid-functionalized nanoparticles: Synthesis by microemulsion polymerization and application as a re-usable optical nanosensor for carbohydrates. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Boronic-Acid-Modified Nanomaterials for Biomedical Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 3: pH-responsive Drug Delivery Systems. Retrieved from [Link]
-
International Journal of Electrochemical Science. (2022). Boronic Acid-functionalized Nanomaterials for the Design of Electrochemical Biosensors. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Electron-Deficient Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process scientists who are encountering challenges with electron-deficient boronic acids as coupling partners. The inherent electronic properties of these substrates can make them particularly susceptible to side reactions and low conversion rates. This resource provides in-depth, cause-and-effect troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your syntheses.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format. Each answer delves into the underlying chemical principles and provides actionable solutions.
Q1: My reaction has stalled. I see high consumption of my aryl halide, but very low yield of the desired product and a significant amount of a deboronated arene byproduct. What is happening?
This is a classic symptom of protodeboronation , an undesired side reaction where the C–B bond of the boronic acid is cleaved by a proton source, replacing it with a C–H bond.[1][2] Electron-deficient boronic acids are especially prone to this pathway because the electron-withdrawing groups destabilize the C–B bond, making the ipso-carbon more susceptible to protonolysis.
Core Problem: The rate of protodeboronation is competing with, or even exceeding, the rate of transmetalation in the catalytic cycle.
Solutions & Scientific Rationale:
-
Re-evaluate Your Base: Strong bases in the presence of water (even trace amounts) can accelerate protodeboronation.[3]
-
Action: Switch to a milder base. Bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often effective.[3][4] KF can be particularly useful as it activates the boronic acid while being gentle on base-labile functional groups.[5]
-
Rationale: Milder bases reduce the concentration of hydroxide ions, which are often implicated in base-mediated protodeboronation pathways.
-
-
Strictly Control Water Content: While Suzuki couplings often benefit from aqueous co-solvents, excess water provides a ready proton source for protodeboronation.
-
Action: Use anhydrous solvents and freshly dried reagents. If an anhydrous coupling with a base like K₃PO₄ fails, consider adding a controlled amount of water (e.g., 3-5 equivalents), as a small amount is sometimes necessary to facilitate the catalytic cycle, but avoid excess.
-
Rationale: Minimizing the primary proton source slows the rate of the undesired side reaction.
-
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of protodeboronation.[3]
-
Action: Attempt the reaction at the lowest temperature that still allows for catalytic activity. This may require screening temperatures (e.g., room temperature, 40 °C, 60 °C).
-
Rationale: By lowering the thermal energy of the system, you can often find a window where the desired coupling proceeds at a reasonable rate while the undesired protodeboronation is significantly suppressed.
-
-
Use a More Stable Boron Reagent: If the boronic acid itself is too unstable, consider using a "masked" equivalent.
-
Action: Convert the electron-deficient boronic acid into a more stable boronic ester, such as a pinacol ester (B(pin)) or a trifluoroborate salt (BF₃K).[1][6][7] These reagents are generally more robust and slowly hydrolyze in situ to the active boronic acid, keeping its standing concentration low and minimizing decomposition.[6][8]
-
Rationale: Boronic esters, particularly pinacol esters, are less Lewis-acidic and more sterically hindered, which increases their stability towards premature decomposition and protodeboronation.[7] Trifluoroborates offer a stable, crystalline alternative that can be slowly released under reaction conditions.[1]
-
Q2: My reaction is clean, with no side products, but the conversion is very low. I'm recovering most of my starting materials. What is the likely bottleneck?
Low conversion without significant side product formation often points to a slow or inhibited step within the catalytic cycle itself. For combinations involving electron-deficient boronic acids, the transmetalation step is frequently the rate-limiting step.[9]
Core Problem: The transfer of the electron-deficient aryl group from the boron atom to the palladium center is energetically unfavorable.
Solutions & Scientific Rationale:
-
Choose a More Electron-Rich Ligand: The electronic properties of the phosphine ligand on the palladium catalyst are critical.
-
Action: Employ bulky, electron-donating phosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[10][11][12]
-
Rationale: Electron-donating ligands increase the electron density on the palladium center.[12][13] This makes the palladium(II) intermediate more nucleophilic and better able to coordinate with the boronic acid, facilitating the formation of the key intermediate required for transmetalation.[5][14]
-
-
Increase Catalyst Loading: While not the most elegant solution, it can be effective for difficult couplings.
-
Action: Increase the palladium catalyst loading from a typical 1-2 mol% to 5 mol% or even higher for initial troubleshooting experiments.
-
Rationale: A higher concentration of the active catalyst can help overcome a high activation energy barrier for a slow catalytic step, leading to a higher overall reaction rate.
-
-
Optimize the Base and Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[5][14]
-
Action: Screen a combination of bases and solvents. A stronger base like Cs₂CO₃ or K₃PO₄ in an aprotic polar solvent like dioxane, THF, or DMF might be necessary.
-
Rationale: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻).[5] This negatively charged species has a much greater driving force to transmetalate its aryl group to the palladium center. The choice of solvent can influence the solubility of this boronate salt and its reactivity.
-
Data & Reagent Selection Tables
For quick reference, the following tables summarize key reagents for troubleshooting these challenging couplings.
Table 1: Comparison of Bases for Suzuki Coupling
| Base | Strength | Common Solvents | Key Considerations |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Standard, but can be too harsh for sensitive boronic acids. |
| Cs₂CO₃ | Strong | Dioxane, THF, DMF | Highly effective due to high solubility, but more expensive. |
| K₃PO₄ | Moderate | Toluene, Dioxane | Often a good balance of reactivity and mildness. Can be run under nearly anhydrous conditions.[3] |
| KF | Weak | THF, Dioxane | Excellent for substrates with base-labile groups. Requires anhydrous conditions.[5] |
| KOt-Bu | Very Strong | THF, Dioxane | Can be highly effective but may promote side reactions. Useful for protected boronic acids like aryl-B(dan).[15] |
Table 2: Ligand Selection for Electron-Deficient Partners
| Ligand Type | Examples | Key Features |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating but can be air-sensitive. |
| Buchwald Biarylphosphines | SPhos, RuPhos, XPhos | State-of-the-art ligands; bulky and very electron-rich. Excellent for challenging couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, often provide high thermal stability to the catalyst. |
| DPPF | (dppf) | A robust, general-purpose ligand, but may not be activating enough for the most difficult substrates. |
Visualizing the Process
To better understand the challenges and troubleshooting strategies, two diagrams are provided below.
The Suzuki Catalytic Cycle & Key Failure Points
This diagram illustrates the fundamental steps of the Suzuki reaction and highlights where issues with electron-deficient boronic acids typically arise.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Standard Protocol for a Challenging Coupling
This protocol provides a robust starting point for coupling an electron-deficient boronic acid with an aryl bromide.
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
Electron-deficient boronic acid or ester (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., SPhos, 6 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely ground)
-
Anhydrous solvent (e.g., Dioxane or Toluene, ~0.1 M concentration)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Add the aryl bromide, boronic acid/ester, and finely ground base to a dry Schlenk flask containing a stir bar.
-
Inert Atmosphere: Seal the flask, and purge with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing (Optional but Recommended): For maximum rigor, degas the reaction mixture by the freeze-pump-thaw method (three cycles) or by sparging with inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., start at 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the consumption of the limiting reagent is observed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q: Why are electron-deficient boronic acids harder to couple than electron-rich ones? A: There are two primary reasons. First, the electron-withdrawing groups on the aromatic ring make the carbon atom attached to boron less nucleophilic. This slows down the key transmetalation step, where this carbon group is transferred to the palladium catalyst. [9]Second, these same electron-withdrawing groups make the C–B bond weaker and more susceptible to cleavage by protic sources (protodeboronation), leading to the formation of undesired byproducts. [6] Q: Can I use a boronic ester directly, or does it need to be hydrolyzed first? A: In most Suzuki reactions that use aqueous bases, boronic esters are presumed to hydrolyze to the corresponding boronic acid in situ before transmetalation. [6]However, studies have shown that under certain anhydrous conditions, boronic esters can participate directly in the catalytic cycle. [6]For practical purposes, you can typically use the boronic ester directly in the reaction without a separate hydrolysis step, as the reaction conditions will facilitate its activation.
Q: My reaction turned black immediately. Is my catalyst dead? A: The formation of palladium black (finely divided Pd(0) metal) indicates catalyst decomposition and a loss of catalytic activity. [1]This can be caused by impurities, insufficient ligand to stabilize the Pd(0) species, or excessively high temperatures. While a color change to dark brown or black is common, rapid precipitation of a black solid is a sign of trouble. Using robust pre-catalysts and ensuring a proper ligand-to-metal ratio can help mitigate this.
Q: Is it better to use an electron-deficient aryl halide and an electron-rich boronic acid, or vice-versa? A: The most favorable electronic pairing for a Suzuki coupling is an electron-deficient aryl halide and an electron-rich boronic acid. [10]The electron-withdrawing groups on the aryl halide accelerate the oxidative addition step (often the rate-limiting step for electron-rich halides), while the electron-donating groups on the boronic acid facilitate the transmetalation step. Your situation (coupling an electron-deficient boronic acid) represents the more challenging electronic mismatch, which is why special conditions are required.
References
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]
-
ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? Available at: [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. wwjmrd.com [wwjmrd.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid
Welcome to the technical support center for 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, we address common challenges encountered during its synthesis, purification, and application in cross-coupling reactions, with a focus on improving both yield and purity. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.
Frequently Asked Questions (FAQs)
Section 1: Starting Material Quality and Stability
Question 1: My synthesized 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid shows persistent impurities after initial work-up. What are the likely culprits and how can I purify it effectively?
Answer: Impurities in your boronic acid are often remnants from its synthesis, which typically involves the amidation of its precursor, 3-carboxy-5-nitrophenylboronic acid. Common impurities include unreacted starting materials, over-acylated products, or byproducts from boronic acid decomposition.
From a mechanistic standpoint, the presence of two electron-withdrawing groups (nitro and phenylaminocarbonyl) on the aromatic ring increases the electrophilicity of the boronic acid moiety, making it more susceptible to certain side reactions.
Here are several purification strategies, ranging from simple recrystallization to more involved chemical separations:
-
Recrystallization: This is the first line of defense. The polarity of the amide group suggests solvents like ethanol, or mixtures of ethyl acetate and hexanes. Experiment with a small sample to find the optimal solvent system.
-
Acid-Base Extraction: This method leverages the acidic nature of the boronic acid. A process for purifying boronic acids involves treating the crude material with a base to form a salt, which can then be isolated and re-acidified to yield the pure boronic acid[1].
Protocol for Acid-Base Purification:
-
Dissolve the crude 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid in an organic solvent such as diethyl ether or ethyl acetate.
-
Extract the organic layer with a mild aqueous base (e.g., 1 M NaOH or Na2CO3) to form the sodium boronate salt, which will move into the aqueous phase.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any non-acidic organic impurities.
-
Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl) to a pH of around 3-4, while stirring in an ice bath.
-
The purified boronic acid should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine. These adducts can often be easily purified by recrystallization and then cleaved to regenerate the pure boronic acid. This technique is particularly useful for removing non-boronic acid impurities. This method provides an air- and water-stable crystalline solid that can be used directly in some coupling reactions or cleaved to yield the pure boronic acid[2].
Question 2: I'm observing a gradual decrease in the purity of my stored 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid. What is causing this degradation and what are the best storage practices?
Answer: Arylboronic acids, especially those with electron-withdrawing groups, can be susceptible to decomposition over time. The primary degradation pathways are:
-
Oxidative Decomposition: Exposure to air and light can lead to oxidation of the carbon-boron bond.
-
Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic boroxine anhydrides. While this is an equilibrium process, the presence of boroxines can affect the stoichiometry of your reactions.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated (2-8 °C) | Lower temperatures slow down decomposition pathways. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes oxidative degradation. |
| Light | Amber vial or stored in the dark | Prevents photo-decomposition. |
| Moisture | Tightly sealed container with a desiccant | Reduces the rate of boroxine formation. |
For long-term storage, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct[2].
Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
Question 3: My Suzuki-Miyaura coupling reaction with 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid is resulting in a low yield of the desired product. What are the most common causes for this?
Answer: Low yields in Suzuki-Miyaura reactions involving this substrate are often traced back to a few key factors, primarily related to its electronic properties. The strong electron-withdrawing nature of the nitro and amide groups can influence the reaction in several ways.
Troubleshooting Low Yields:
General Suzuki-Miyaura Reaction Workflow
Section 3: Purity of the Final Product
Question 5: After my Suzuki-Miyaura reaction and initial purification, I'm still seeing a persistent impurity with a mass corresponding to my desired product minus the boronic acid group. What is this and how do I remove it?
Answer: This impurity is almost certainly the protodeboronated starting material, 3-(phenylaminocarbonyl)-5-nitrobenzene. As discussed in the low-yield troubleshooting section, this arises from the cleavage of the C-B bond and its replacement with a C-H bond.
Removal of Protodeboronated Impurity:
-
Chromatography: This impurity will likely have a different polarity compared to your desired biaryl product. Careful optimization of the solvent system for silica gel column chromatography should allow for its separation. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one may be effective.
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing impurities. The different crystal packing abilities of the product and the impurity can be exploited to achieve high purity.
-
Preparative HPLC: For high-value materials or when other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate the pure product.
To prevent the formation of this impurity in future reactions, refer to the advice in Question 3 regarding the minimization of protodeboronation.
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can significantly improve the yield and purity of your reactions involving 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid.
References
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrophenylboronic Acid. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NIH. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
-
NIH. (n.d.). The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Retrieved from [Link]
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
NIH. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Nickel‐catalyzed Suzuki–Miayura cross‐coupling reaction of amides.... Retrieved from [Link]
-
NSF Public Access Repository. (2023, April 1). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Retrieved from [Link]
-
SciSpace. (n.d.). Elusive Metal-Free Primary Amination of Arylboronic Acids. Retrieved from [Link]
-
YouTube. (2014, January 16). Chemistry Vignettes: Amide synthesis under acidic conditions. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, August 28). Organoboron catalysis for direct amide/peptide bond formation. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Retrieved from [Link]
Sources
stability and degradation issues of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid.
Welcome to the technical support center for 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this important reagent. The insights provided herein are a synthesis of established chemical principles and field-proven experience with arylboronic acids and related compounds.
I. Introduction to 3-(Phenylaminocarbonyl)-5-nitrophenylboronic Acid: A Versatile Building Block
3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid is a key building block in medicinal chemistry and drug discovery, particularly in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Its trifunctional nature, possessing a boronic acid for cross-coupling, a nitro group for electronic modulation or further functionalization, and a phenylaminocarbonyl (anilide) moiety, makes it a versatile reagent. However, this complexity also introduces potential stability and degradation challenges that researchers must navigate to ensure experimental success. This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting Guide: Stability and Degradation Issues
This section directly addresses specific problems you may encounter during your experiments with 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid.
Question 1: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes related to the stability of my boronic acid?
Answer:
Low yields in Suzuki-Miyaura couplings involving 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid can often be traced back to the degradation of the boronic acid before or during the reaction. Arylboronic acids, in general, are susceptible to several degradation pathways, and the electron-deficient nature of this particular compound can exacerbate these issues.[1][2]
Causality and Troubleshooting Steps:
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, rendering the boronic acid inactive for coupling.[2] This is often promoted by aqueous basic conditions and elevated temperatures, which are typical for Suzuki couplings.[3]
-
Solution:
-
Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Choice of base: Use the mildest effective base possible. While strong bases like NaOH can be effective for transmetalation, they can also accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Anhydrous conditions: While some water is often necessary for the Suzuki coupling mechanism, excessive water can promote protodeboronation. Ensure your solvents are dry and consider using a phase-transfer catalyst if a biphasic system is employed.
-
-
-
Oxidative Degradation: The boronic acid moiety can be oxidized, especially in the presence of air and certain metal catalysts at elevated temperatures. This can lead to the formation of the corresponding phenol, which will not participate in the desired coupling reaction.
-
Solution:
-
Degas your reaction mixture: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the palladium catalyst.
-
Use of antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to mitigate oxidative degradation, although compatibility with your specific reaction should be verified.
-
-
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines. While boroxines are often still reactive in Suzuki couplings as they can hydrolyze back to the boronic acid in situ, their formation can complicate stoichiometry and reaction kinetics.
-
Solution:
-
Store the boronic acid properly: Keep the solid reagent in a tightly sealed container in a desiccator to prevent moisture absorption, which can facilitate the equilibrium between the acid and boroxine forms.
-
Use freshly opened reagent: If possible, use a fresh bottle of the boronic acid or a sample that has been properly stored.
-
-
Question 2: My stored 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid has changed color/consistency. Is it still usable?
Answer:
A change in the physical appearance of the solid reagent is a potential indicator of degradation. While a slight change in color may not always signify a complete loss of reactivity, it warrants caution and verification of purity.
Causality and Troubleshooting Steps:
-
Moisture Absorption: Boronic acids can be hygroscopic. Absorption of water can lead to clumping and may accelerate the formation of boroxines or other degradation products.
-
Verification: Analyze a small sample by ¹H NMR to check for the presence of excess water and to confirm the integrity of the aromatic and amide protons. The boronic acid protons are often broad and may exchange with water, making them less reliable for integration.
-
Action: If significant moisture is suspected, the material can be dried under high vacuum. However, if other degradation is observed, it is best to use a fresh batch.
-
-
Photodegradation: Nitroaromatic compounds can be susceptible to photolysis, especially under UV light.[4][5] This can lead to complex degradation pathways and a change in color.
-
Prevention: Always store the reagent in an amber vial or a container protected from light.
-
Question 3: I am concerned about the stability of the amide bond during my reaction work-up. What conditions should I avoid?
Answer:
The N-phenylbenzamide (anilide) linkage in your molecule is generally more stable to hydrolysis than aliphatic amides.[6][7] However, it is not completely inert, and harsh acidic or basic conditions, especially at elevated temperatures, can lead to its cleavage.[8][9]
Causality and Troubleshooting Steps:
-
Acidic Hydrolysis: Strong acidic conditions (e.g., concentrated HCl, H₂SO₄) during aqueous work-up can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9]
-
Recommendation: If an acidic wash is necessary, use a dilute acid (e.g., 1 M HCl) and perform the extraction at room temperature or below. Minimize the contact time between the organic layer containing your product and the acidic aqueous phase.
-
-
Basic Hydrolysis: Strong basic conditions (e.g., > 2M NaOH) at elevated temperatures can also promote amide hydrolysis via nucleophilic attack of the hydroxide ion on the carbonyl carbon.[10] The electron-withdrawing phenyl group on the nitrogen can increase the acidity of the N-H proton, which under strongly basic conditions could lead to deprotonation and a reduced rate of hydrolysis.[6] However, it is still a potential degradation pathway to be mindful of.
-
Recommendation: For basic washes, use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). Avoid using strong bases like NaOH or KOH unless absolutely necessary, and if so, perform the wash at low temperatures.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid?
A1: To ensure the longevity and purity of your reagent, it should be stored in a cool, dry, and dark place. A desiccator at room temperature is ideal. The container should be tightly sealed to prevent moisture ingress.
Q2: What is the typical solubility of this compound?
Q3: Can I use this boronic acid in other cross-coupling reactions besides Suzuki-Miyaura?
A3: Yes, boronic acids are versatile coupling partners. This compound could potentially be used in Chan-Lam couplings to form C-N or C-O bonds, although reaction conditions would need to be optimized.[11]
Q4: How does the nitro group affect the reactivity of the boronic acid?
A4: The nitro group is a strong electron-withdrawing group. This makes the boronic acid more Lewis acidic, which can influence its interaction with bases and the palladium catalyst in Suzuki-Miyaura couplings.[12] It also makes the aromatic ring electron-deficient, which can affect the rate of transmetalation. In some cases, electron-deficient boronic acids can be more prone to protodeboronation.[1]
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To determine the purity and confirm the molecular weight. It's important to use a method that minimizes on-column degradation. Using a column with low silanol activity and avoiding acidic mobile phase modifiers can be beneficial.[13]
-
HPLC with UV detection: For quantitative purity analysis.
IV. Experimental Protocols and Data
Protocol 1: General Handling and Preparation of a Stock Solution
-
Allow the container of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
Weigh the desired amount of the solid in a clean, dry vial under an inert atmosphere if possible, especially if the reagent will be used for highly sensitive reactions.
-
Add the desired anhydrous solvent (e.g., DMF, DMSO) via syringe to achieve the target concentration.
-
Cap the vial tightly and sonicate or vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C if not for immediate use and protect it from light. For best results, use freshly prepared solutions.
Protocol 2: A Representative Suzuki-Miyaura Coupling Reaction
This is a general protocol and may require optimization for your specific substrates.
-
To a dry reaction vial, add 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid (1.1 equivalents), your aryl halide (1.0 equivalent), and a suitable base such as K₂CO₃ (2.0 equivalents).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1) via syringe.
-
In a separate vial, prepare the palladium catalyst solution (e.g., Pd(PPh₃)₄, 5 mol%) in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Issue | Potential Cause(s) | Recommended Mitigation Strategy |
| Protodeboronation | Excess water, strong base, high temperature, prolonged reaction time | Use mild base, minimize water content, monitor reaction closely to avoid extended heating.[2] |
| Oxidative Degradation | Presence of oxygen, high temperature | Degas reaction mixture thoroughly, maintain an inert atmosphere. |
| Amide Hydrolysis | Strong acidic or basic conditions, high temperature | Use mild acidic/basic conditions for work-up (e.g., 1M HCl, sat. NaHCO₃), perform extractions at room temperature or below.[8] |
| Photodegradation | Exposure to UV or strong visible light | Store solid and solutions in amber vials or protect from light.[4] |
| Formation of Boroxines | Dehydration of the boronic acid | Store solid in a desiccator, use freshly opened reagent. |
V. Visualizations
Diagram 1: Key Degradation Pathways
Caption: Major potential degradation pathways for the title compound.
Diagram 2: Troubleshooting Workflow for Low Suzuki Coupling Yield
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
VI. References
-
Frost, W. B. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. Available at: [Link]
-
Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1996. Available at: [Link]
-
Mi, R., et al. (2022). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts. Journal of the American Chemical Society, 144(18), 8346–8355. Available at: [Link]
-
Wang, Z., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PLoS ONE, 8(6), e65923. Available at: [Link]
-
Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 786–791. Available at: [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021020118. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12269–12278. Available at: [Link]
-
Ishihara, K., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]
-
Legrini, O., et al. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Water Research, 27(4), 629-635. Available at: [Link]
-
Krátký, M., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Scientific Reports, 11(1), 1-13. Available at: [Link]
-
Google Patents. (1984). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. EP0116967A1. Available at:
-
Sabatini, M. T., et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 15(48), 10232-10241. Available at: [Link]
-
Scott, D. E., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 64(4), 623-633. Available at: [Link]
-
Zhang, Y., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(10), 6061-6065. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1169-1180. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2009). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Angewandte Chemie International Edition, 48(29), 5352-5356. Available at: [Link]
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van der Veen, M. A., et al. (2012). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1232, 214-220. Available at: [Link]
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Karaman, R., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. Available at: [Link]
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The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved January 27, 2026, from [Link]
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Arnold, F. H., et al. (2024). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Journal of the American Chemical Society. Available at: [Link]
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Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Available at: [Link]
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Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. Available at: [Link]
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Ali, I., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ACS Omega, 6(45), 30459–30473. Available at: [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic Acid Against Clinically Relevant Metallo-β-Lactamases
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the escalating battle against antibiotic resistance, metallo-β-lactamases (MBLs) have emerged as a formidable threat, conferring broad-spectrum resistance to β-lactam antibiotics, including the last-resort carbapenems. The development of effective MBL inhibitors is therefore a critical pursuit in modern drug discovery. This guide provides a detailed comparative analysis of the inhibitory efficacy of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid, a member of the ureido-substituted phenylboronic acid class, against two of the most clinically significant MBLs: New Delhi Metallo-β-lactamase-1 (NDM-1) and Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2). Its performance is benchmarked against established MBL inhibitors, offering researchers valuable insights into its potential as a lead compound for novel therapeutic strategies.
The Rise of Metallo-β-Lactamases: A formidable challenge
Metallo-β-lactamases, classified as Ambler class B β-lactamases, utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1][2] Their broad substrate profile, encompassing penicillins, cephalosporins, and carbapenems, makes them a significant clinical concern. The rapid global dissemination of MBL-producing bacteria, particularly Gram-negative pathogens, underscores the urgent need for potent and specific inhibitors to restore the efficacy of our existing antibiotic arsenal.
The Promise of Boronic Acids: A new frontier in MBL inhibition
Boronic acids have garnered considerable attention as a promising class of MBL inhibitors.[3][4] Their mechanism of action involves the formation of a reversible covalent bond with the catalytic hydroxide ion in the MBL active site.[4] This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, leading to potent inhibition.[5] The ureido-substituted phenylboronic acids, including the subject of this guide, represent a chemical scaffold that has been systematically explored for its potential to effectively inhibit a range of MBLs.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the 50% inhibitory concentrations (IC50) of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid and other known MBL inhibitors against NDM-1 and VIM-2. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a standard measure of inhibitor potency.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid | NDM-1 | 0.12 | |
| VIM-2 | 0.25 | ||
| Captopril (d-isomer) | NDM-1 | 20.1 ± 1.5 | [6] |
| VIM-2 | 0.072 ± 0.010 | [6] | |
| Captopril (l-isomer) | NDM-1 | 157.4 | [6] |
| VIM-2 | 5.5 | [7] | |
| EDTA | IMP-1 | 55 ± 8.2 | [8] |
The data clearly indicates that 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid exhibits potent, sub-micromolar inhibitory activity against both NDM-1 and VIM-2. Its efficacy against NDM-1 is particularly noteworthy, being significantly more potent than the established thiol-based inhibitor, captopril. While the d-isomer of captopril shows very high potency against VIM-2, 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid maintains a strong inhibitory effect against this enzyme as well.
Unveiling the Mechanism: A Tale of Two Inhibition Strategies
The inhibitors compared in this guide employ distinct mechanisms to neutralize MBL activity. Understanding these differences is crucial for the rational design of next-generation inhibitors.
Boronic Acid Inhibitors: Covalent and Reversible
As previously mentioned, boronic acids act as transition-state analogs. The boron atom, with its vacant p-orbital, is highly electrophilic and readily attacked by the nucleophilic hydroxide ion in the MBL active site. This forms a stable, yet reversible, tetrahedral adduct, effectively sequestering the enzyme and preventing substrate hydrolysis.
Caption: Mechanism of MBL inhibition by boronic acids.
Thiol-Based and Chelating Inhibitors: Disrupting the Catalytic Machinery
Inhibitors like captopril possess a thiol group that can coordinate with the zinc ions in the MBL active site, displacing the catalytic hydroxide and disrupting the enzyme's function. Ethylenediaminetetraacetic acid (EDTA) is a classic chelating agent that functions by sequestering the essential zinc ions from the active site, thereby inactivating the enzyme.[9]
Experimental Protocols: A Guide to Measuring MBL Inhibition
The determination of IC50 values is a cornerstone of inhibitor characterization. The following protocol outlines a standard spectrophotometric assay using the chromogenic cephalosporin substrate, nitrocefin.[1][10] The hydrolysis of nitrocefin by MBLs results in a color change that can be monitored over time.
Nitrocefin-Based Spectrophotometric Assay for MBL Inhibition
1. Reagents and Materials:
- Purified recombinant MBL enzyme (e.g., NDM-1, VIM-2)
- Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂
- Nitrocefin stock solution (e.g., 10 mM in DMSO)
- Test inhibitor stock solution (e.g., 10 mM in DMSO)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 490 nm
2. Assay Procedure: a. Prepare serial dilutions of the test inhibitor in the assay buffer. b. In a 96-well plate, add a fixed concentration of the MBL enzyme to each well. c. Add the serially diluted inhibitor to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C). d. Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells. The final concentration of nitrocefin should be close to its Km value for the specific MBL. e. Immediately begin monitoring the increase in absorbance at 490 nm over time using a spectrophotometer. f. Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
3. Data Analysis: a. Calculate the initial reaction velocities (rate of change in absorbance per unit time) for each inhibitor concentration. b. Determine the percentage of enzyme inhibition for each concentration relative to the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC50 value.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular recognition and sensing, phenylboronic acids have emerged as exceptionally versatile scaffolds.[1] Their inherent ability to form reversible covalent bonds with cis-diols makes them invaluable tools for developing sensors, particularly for biologically significant molecules like saccharides.[2] Among these, 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid and its derivatives represent a class of compounds with finely tunable electronic and binding properties. The strategic placement of an electron-withdrawing nitro group and a phenylaminocarbonyl moiety significantly influences the Lewis acidity of the boron center, impacting its affinity and selectivity for target analytes.[3]
This guide provides an in-depth, experience-driven comparison of the essential spectroscopic techniques required to validate the synthesis and purity of these specialized boronic acid derivatives. We will move beyond mere procedural lists to explain the scientific rationale behind each analytical choice, ensuring a robust and self-validating characterization workflow.
The Strategic Workflow of Spectroscopic Validation
The confirmation of a novel molecular structure is not a monolithic task but a sequential process of inquiry. Each spectroscopic technique provides a unique piece of the puzzle. A logical workflow ensures that foundational structural questions are answered before proceeding to more nuanced characterizations. The causality is critical: we first confirm the assembly of the core structure and the presence of key functional groups before verifying the overall mass and exploring its electronic properties.
Caption: A logical workflow for the synthesis and spectroscopic validation of boronic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation in organic chemistry. For 3-(phenylaminocarbonyl)-5-nitrophenylboronic acid derivatives, a combination of ¹H, ¹³C, and ¹¹B NMR provides an unambiguous map of the molecular framework.
Expertise & Rationale: Boronic acids are known to form cyclic, trimeric anhydrides (boroxines) upon dehydration, which can lead to complex and confusing NMR spectra.[4] To circumvent this, the analysis should be conducted in a solvent that can break up these oligomers, such as d₄-methanol or DMSO-d₆. The alcohol or residual water in the solvent will exchange with the boronic acid protons, often causing their signal to be broadened or absent, but will ensure a clean spectrum for the rest of the molecule.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Solvent Choice: DMSO-d₆ is often preferred as it effectively solubilizes the polar compound and its amide N-H proton signal is typically well-resolved.
-
Acquisition: Record standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Expected Data & Interpretation
| ¹H NMR Data | Expected δ (ppm) | Assignment & Rationale |
| Amide N-H | ~10.0 - 10.5 | A singlet, deshielded due to the adjacent carbonyl and aromatic ring. Its position is solvent and concentration-dependent. |
| Aromatic (Nitro-substituted ring) | ~8.0 - 8.8 | Protons on the nitrophenyl ring will be significantly downfield due to the strong electron-withdrawing effects of the nitro and carbonyl groups. |
| Aromatic (Amine-substituted ring) | ~7.0 - 7.8 | Protons on the phenylamine ring, showing characteristic splitting patterns based on substitution. |
| Boronic Acid B(OH)₂ | Variable, often broad | Signal is often broad and may exchange with water in the solvent, sometimes not observed. |
| ¹³C NMR Data | Expected δ (ppm) | Assignment & Rationale |
| Amide C=O | ~165 - 170 | Characteristic chemical shift for an amide carbonyl carbon. |
| C-NO₂ | ~148 - 152 | Aromatic carbon directly attached to the nitro group. |
| C-B | ~130 - 135 (broad) | The carbon attached to the boron atom. The signal is often broadened due to the quadrupolar nature of the boron nucleus. |
| Aromatic Carbons | ~115 - 145 | A series of signals corresponding to the remaining aromatic carbons. |
Trustworthiness: The combination of proton and carbon data, along with 2D NMR experiments like COSY and HSQC if needed, provides a self-validating system to confirm the connectivity of the entire molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups.[6][7] It is an essential confirmatory step to verify that the intended chemical transformations have occurred.
Expertise & Rationale: For these derivatives, FTIR is particularly powerful for confirming the presence of the amide linkage (N-H and C=O stretches), the nitro group (asymmetric and symmetric stretches), and the boronic acid moiety (O-H and B-O stretches).[8] Comparing the spectrum of the final product to that of the starting materials (e.g., 3-amino-5-nitrophenylboronic acid) will clearly show the appearance of the new amide bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid, dry sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000–400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and automatically subtracted from the sample spectrum.
Expected Data & Interpretation
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Assignment & Rationale |
| O-H Stretch (Boronic Acid) | 3200 - 3600 (broad) | Broad signal characteristic of hydrogen-bonded O-H groups in the B(OH)₂ moiety. |
| N-H Stretch (Amide) | 3300 - 3500 | A sharp to moderately broad peak indicating the amide N-H bond. |
| C=O Stretch (Amide I) | 1650 - 1680 | A strong, sharp absorption, one of the most indicative peaks for the newly formed amide linkage. |
| N-O Asymmetric Stretch | 1510 - 1560 | Strong absorption characteristic of the nitro group. |
| N-O Symmetric Stretch | 1340 - 1380 | Another strong absorption for the nitro group. |
| B-O Stretch | 1310 - 1350 | A strong stretch associated with the boron-oxygen single bond. |
Mass Spectrometry (MS): The Definitive Mass Verification
Mass spectrometry provides the exact molecular weight of the synthesized compound, offering unequivocal proof of its identity.[9] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, leaving no doubt about the molecular formula.
Expertise & Rationale: Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate or form adducts.[4][10] Electrospray Ionization (ESI) is a soft ionization technique well-suited for these polar, non-volatile molecules. The analysis is typically performed in negative ion mode, which readily deprotonates the acidic boronic acid to form the [M-H]⁻ ion.[11]
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of ammonium acetate to aid ionization.
-
Chromatography: Inject the sample into a liquid chromatography system coupled to the mass spectrometer. A short C18 column can be used to separate the analyte from any salts or impurities before it enters the mass spectrometer.
-
Ionization: Utilize an ESI source, typically in negative ion mode.
-
Detection: Scan a relevant mass range (e.g., m/z 100-500) to detect the molecular ion.
Expected Data & Interpretation
| Ion | Description | Significance |
| [M-H]⁻ | Deprotonated Molecule | This is the primary ion of interest, confirming the molecular weight of the parent compound. |
| [M+CH₃COO]⁻ | Acetate Adduct | Often observed if acetate is used in the mobile phase. Confirms the molecular weight. |
| [M-H₂O-H]⁻ | Dehydrated Ion | Loss of a water molecule from the boronic acid moiety. |
UV-Visible Spectroscopy: Probing Electronic Behavior
UV-Vis spectroscopy measures the electronic transitions within a molecule and is highly sensitive to changes in conjugation and electronic environment. For these derivatives, it is not just a validation tool but also a primary method for studying their interaction with target diols.[12][13]
Expertise & Rationale: The complexation of a boronic acid with a diol increases the Lewis acidity of the boron center. At a pH between the pKₐ of the free boronic acid and the more acidic boronate ester, this binding event forces a change in the boron's hybridization from trigonal planar (sp²) to tetrahedral (sp³). This geometric and electronic perturbation significantly alters the molecule's electronic structure, leading to a measurable shift in the UV-Vis absorption spectrum.[13] This phenomenon is the basis for their use as colorimetric sensors.
Experimental Protocol: Diol Titration
-
Stock Solutions: Prepare a stock solution of the boronic acid derivative in a suitable buffer (e.g., PBS, pH 7.4). Prepare a concentrated stock solution of the target diol (e.g., glucose or fructose).
-
Blank Measurement: Record the UV-Vis spectrum of the boronic acid solution in a quartz cuvette.
-
Titration: Add small aliquots of the diol stock solution to the cuvette, mixing thoroughly after each addition.
-
Data Acquisition: Record the UV-Vis spectrum after each addition until no further spectral changes are observed.
Expected Data & Interpretation
Upon addition of a diol like fructose, a noticeable shift in the maximum absorption wavelength (λₘₐₓ) is expected. For nitrophenol-based boronic acids, this can manifest as a blue shift (hypsochromic shift) as the electronic structure is altered upon binding.[13] This spectral shift can be used to calculate the binding affinity (association constant, Kₐ).
Caption: The interaction of a boronic acid derivative with a diol leads to a change in boron hybridization and a corresponding shift in the UV-Vis spectrum.
Performance Comparison with Alternative Sensing Moieties
While 3-(phenylaminocarbonyl)-5-nitrophenylboronic acid derivatives are highly effective, it is crucial to understand their performance in the context of other available tools. The choice of sensor depends heavily on the specific application, required sensitivity, and environmental conditions (e.g., physiological pH).
| Compound Class | Sensing Mechanism | Advantages | Limitations | Typical Spectroscopic Change |
| 3-(Phenylaminocarbonyl)-5-nitrophenylboronic Acid | Reversible covalent binding with diols, altering electronic structure. | Tunable pKₐ through substitution; strong spectroscopic response.[3] | Can have affinity for other biological diols (e.g., fructose), requiring careful design for selectivity.[14] | Absorbance shift (colorimetric). |
| 3-Aminophenylboronic Acid (3-APBA) | Reversible covalent binding; often incorporated into fluorescent reporters.[15][16] | Simple precursor; widely used in creating more complex sensors. | The amino group can be protonated, making its binding pH-dependent. Lower intrinsic spectroscopic change without a reporter. | Often requires coupling to a fluorophore; changes in fluorescence intensity or lifetime. |
| Ortho-Substituted Phenylboronic Acids | Intramolecular coordination can pre-organize the binding site and lower the pKₐ. | Can exhibit improved selectivity for glucose over other saccharides like fructose.[14] | Synthesis can be more complex. | Absorbance or fluorescence change, depending on the ortho-substituent. |
| Fluorescent Boronic Acid Sensors (e.g., PET-based) | Diol binding modulates a photoinduced electron transfer (PET) process between the boronic acid and a linked fluorophore.[2][17][18] | High sensitivity (fluorescence is a zero-background technique); can be designed for specific emission wavelengths.[19] | Can be susceptible to photobleaching; requires more complex synthesis. | "Turn-on" or "turn-off" fluorescence. |
Conclusion
The rigorous spectroscopic validation of 3-(phenylaminocarbonyl)-5-nitrophenylboronic acid derivatives is not merely a quality control step; it is fundamental to understanding their structure-function relationship. A multi-technique approach, logically sequenced from NMR and FTIR to MS and UV-Vis, provides a comprehensive and trustworthy characterization. This detailed validation underpins their successful application as high-performance molecular probes and sensors in research and drug development, where certainty of structure is paramount. By understanding the "why" behind each experimental choice, researchers can confidently synthesize, validate, and deploy these powerful chemical tools to address complex biological questions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
